molecular formula C12H12BrNS B13270971 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline

3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13270971
M. Wt: 282.20 g/mol
InChI Key: YKAGTZHFLARJNY-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C12H12BrNS It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a thiophen-2-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-bromo-4-methylaniline with thiophen-2-ylmethylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of new aniline derivatives with different substituents.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

Scientific Research Applications

3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring and bromine atom can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary based on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the thiophen-2-ylmethyl group. This combination imparts specific electronic and steric properties that enhance its utility in various chemical reactions and applications. The thiophene ring, in particular, contributes to its potential as a building block in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C12H12BrNS/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

YKAGTZHFLARJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CS2)Br

Origin of Product

United States

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